3-Methoxyhex-2-en-1-ol
CAS No.: 112698-02-9
Cat. No.: VC19150872
Molecular Formula: C7H14O2
Molecular Weight: 130.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 112698-02-9 |
|---|---|
| Molecular Formula | C7H14O2 |
| Molecular Weight | 130.18 g/mol |
| IUPAC Name | 3-methoxyhex-2-en-1-ol |
| Standard InChI | InChI=1S/C7H14O2/c1-3-4-7(9-2)5-6-8/h5,8H,3-4,6H2,1-2H3 |
| Standard InChI Key | DHPJHRWIOWTDRA-UHFFFAOYSA-N |
| Canonical SMILES | CCCC(=CCO)OC |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic name 3-methoxyhex-2-en-1-ol follows IUPAC rules, denoting a six-carbon chain (hex-) with a double bond starting at carbon 2 (en-2), a methoxy substituent at carbon 3, and a hydroxyl group at carbon 1. Its molecular formula is C₇H₁₄O₂, distinguishing it from the methyl-substituted analog 3-methylhex-2-en-1-ol (C₇H₁₄O) . The methoxy group introduces increased polarity and hydrogen-bonding potential compared to alkyl substituents.
Stereochemical Considerations
The double bond at position 2 introduces geometric isomerism (E/Z). For 3-methoxyhex-2-en-1-ol, the E configuration places the methoxy and hydroxyl groups on opposite sides of the double bond, potentially influencing intermolecular interactions and reactivity . Stereochemical resolution would require techniques such as chiral chromatography or NMR-based analysis, as demonstrated for similar compounds like (3S)-3-methylhex-5-en-3-ol.
Table 1: Comparative Molecular Data for Hex-2-en-1-ol Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| 3-Methoxyhex-2-en-1-ol | C₇H₁₄O₂ | 130.18 | -OH, -OCH₃, C=C |
| 3-Methylhex-2-en-1-ol | C₇H₁₄O | 114.19 | -OH, -CH₃, C=C |
| (3S)-3-Methylhex-5-en-3-ol | C₇H₁₄O | 114.19 | -OH, -CH₃, C=C |
Synthesis and Reaction Pathways
Proposed Synthetic Routes
While no direct synthesis of 3-methoxyhex-2-en-1-ol is documented, analogous methods for alkenols suggest viable strategies:
-
Allylic Alkoxylation:
Reacting hex-2-en-1-ol with methyl iodide (CH₃I) in the presence of a base (e.g., NaOH) could introduce the methoxy group via nucleophilic substitution. This approach mirrors the synthesis of (Z)-4-methylhex-3-en-1-ol using trimethylaluminum-titanium tetrachloride . -
Grignard Addition-Functionalization:
A Grignard reagent (e.g., CH₃MgBr) could add to a suitably protected aldehyde, followed by oxidation and deprotection to install the methoxy group. This method is akin to the stereoselective synthesis of (3S)-3-methylhex-5-en-3-ol.
Challenges in Synthesis
The methoxy group’s electron-donating nature may destabilize intermediates, necessitating controlled reaction conditions to avoid side reactions such as over-alkylation or polymerization. Catalytic systems like TiCl₄, used in analogous syntheses , could mitigate these issues by stabilizing transition states.
Physicochemical Properties
Estimated Physical Constants
Based on group contribution methods and analogs :
-
Boiling Point: ~180–190°C (higher than 3-methylhex-2-en-1-ol due to increased polarity).
-
Density: ~0.92–0.95 g/cm³ (similar to other alkenols).
-
Solubility: Miscible with polar solvents (e.g., ethanol, acetone); limited solubility in alkanes.
Spectroscopic Signatures
-
IR Spectroscopy: Strong O-H stretch (~3300 cm⁻¹), C-O-C asymmetric stretch (~1250 cm⁻¹), and C=C stretch (~1650 cm⁻¹).
-
NMR Spectroscopy:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume